N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O5/c1-8-2-3-10(6-13(8)15)16-14(19)9-4-11(17(20)21)7-12(5-9)18(22)23/h2-7H,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWRPEFGPVSSDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308459 | |
| Record name | N-(3-Chloro-4-methylphenyl)-3,5-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73544-80-6 | |
| Record name | Benzamide,5-dinitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Chloro-4-methylphenyl)-3,5-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-CHLORO-3,5-DINITRO-4'-METHYLBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation of the Key Intermediate: 3-chloro-4-methylaniline
The synthesis of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide requires 3-chloro-4-methylaniline as a critical starting material. The preparation of this substituted aniline is typically achieved through chlorination and reduction steps starting from paranitrotoluene (PNT).
Chlorination of Paranitrotoluene (PNT):
PNT is subjected to chlorination in a chlorine kettle under controlled stirring and temperature conditions (70–80 °C). Chlorine gas is introduced in a stoichiometric amount (0.48–0.54 weight parts relative to PNT), and the reaction mixture is stirred for approximately 10 minutes to achieve selective chlorination at the 3-position of the aromatic ring.Washing and Refining:
After chlorination, the reaction mixture is washed to remove impurities and transferred to a refining kettle for purification.Catalytic Reduction:
The chlorinated nitrotoluene intermediate is then reduced in a catalytic hydrogenation step. Hydrogen gas (0.038–0.044 weight parts) is introduced into a reduction tower equipped with a catalyst under controlled temperature (approximately 110 ± 5 °C). This step converts the nitro group to an amine, yielding 3-chloro-4-methylaniline with high purity (>98.5%).Re-refining:
The reduced product is further purified by re-refining to obtain the final aniline derivative.
- This method economizes raw material usage and reduces energy consumption compared to traditional routes.
- The process achieves high yield and purity, making it suitable for scale-up in industrial applications.
| Step | Conditions | Reagents/Materials | Outcome/Yield |
|---|---|---|---|
| Chlorination | 70–80 °C, 10 min stirring | PNT, Cl2 (0.48–0.54 parts) | 3-chloro-4-nitrotoluene, ~98% yield |
| Washing & Refining | Ambient conditions | Water, solvents | Purified intermediate |
| Catalytic Reduction | 110 ± 5 °C, H2 (0.038–0.044 parts), catalyst | Hydrogen gas, catalyst | 3-chloro-4-methylaniline, >98.5% purity |
| Re-refining | Ambient conditions | Solvents | Final purified product |
Table 1: Summary of preparation steps for 3-chloro-4-methylaniline
Synthesis of this compound
The final target compound is synthesized via an amide bond formation between 3-chloro-4-methylaniline and 3,5-dinitrobenzoyl chloride or its in situ generated equivalent.
Acid Chloride Formation:
3,5-Dinitrobenzoic acid is converted into the corresponding acid chloride using reagents such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2). This step is often performed in situ to avoid isolation of the moisture-sensitive acid chloride.Amide Bond Formation:
The acid chloride intermediate is reacted with 3-chloro-4-methylaniline under controlled conditions, typically in an inert solvent such as xylene or toluene. The reaction proceeds via nucleophilic acyl substitution to form the amide linkage.One-Pot Procedure:
Modern approaches favor a one-pot synthesis where acid chloride formation and amide coupling occur sequentially without isolation of intermediates, enhancing yield and simplifying purification.
Reaction Conditions and Yields:
- Use of xylene as solvent has been reported to improve yield significantly (up to 82%) compared to toluene (52%).
- The reaction is generally carried out under reflux with stirring to ensure complete conversion.
Spectroscopic Characterization:
- IR spectra show characteristic amide N–H stretching near 3400 cm⁻¹ and carbonyl C=O stretching around 1630 cm⁻¹.
- $$^{1}H$$ NMR spectra confirm the aromatic proton environment consistent with substitution patterns on both rings.
| Step | Conditions | Reagents/Materials | Yield (%) |
|---|---|---|---|
| Acid chloride formation | PCl3, reflux, inert solvent | 3,5-Dinitrobenzoic acid | In situ generation |
| Amide coupling | Reflux in xylene or toluene | 3-chloro-4-methylaniline | 52–82 |
| One-pot synthesis | Sequential acid chloride and amide formation | PCl3, 3-chloro-4-methylaniline, 3,5-dinitrobenzoic acid | Up to 82 |
Table 2: Summary of amide formation conditions for this compound
Analytical and Practical Considerations
Reagent Handling:
Use of reagents such as phosphorus trichloride requires careful handling due to toxicity and moisture sensitivity. One-pot methods minimize exposure and improve safety.Solvent Choice:
Solvent polarity and boiling point influence reaction kinetics and yield. Xylene is preferred over toluene for higher yields in amide coupling.Purification:
Crystallization or chromatographic techniques are employed to purify the final amide product to analytical grade.Environmental and Safety Notes:
Chlorination and reduction steps should be optimized to minimize by-products and waste. Catalytic hydrogenation requires appropriate pressure and safety controls.
Summary Table of Preparation Methods
Chemical Reactions Analysis
N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro and methyl groups can influence the compound’s lipophilicity and ability to penetrate cell membranes, enhancing its biological activity.
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide can be compared with other similar compounds, such as:
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound contains a thiazole ring and exhibits different biological activities, highlighting the impact of structural differences on function.
Biological Activity
N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzamide core with multiple substituents:
- Chloro Group : Enhances lipophilicity and biological activity.
- Methyl Group : Modifies steric and electronic properties.
- Dinitro Groups : Allow for bioreduction, leading to reactive intermediates.
The molecular formula is with a molecular weight of approximately 273.64 g/mol. Its structure is critical to its interaction with biological targets.
The primary mechanism of action involves the compound's ability to inhibit specific molecular targets:
- Targeting EGFR : this compound acts as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a significant role in cell proliferation and survival.
- Biochemical Pathways : The compound's action primarily affects the EGFR signaling pathway, leading to the inhibition of cancer cell growth and proliferation.
- Reactive Intermediates : The nitro groups undergo bioreduction to form reactive intermediates that interact with cellular components, potentially inducing cytotoxic effects.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown efficacy against several bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : The compound has demonstrated inhibitory effects on cancer cell lines, suggesting its use in cancer therapeutics.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-chloro-2-methylphenyl)-3,5-dinitrobenzamide | Para-substituted chloro group | Different position alters activity |
| 4-Methyl-N-(3-nitrophenyl)benzamide | Nitro group at para position | Variation in nitro position affects reactivity |
| N-(3-bromo-4-methylphenyl)-3,5-dinitrobenzamide | Bromine instead of chlorine | Potentially different biological profile |
The presence and position of these substituents significantly influence the compound's chemical behavior and biological activities.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Research demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines in vitro. The IC50 values indicated potent activity comparable to known anticancer agents.
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 64 to 128 µg/mL against various strains .
- Pharmacokinetic Studies : Preliminary pharmacokinetic assessments suggest favorable absorption and distribution profiles in preclinical models, supporting further development for therapeutic applications.
Q & A
Q. Table 1: Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dry THF | Maximizes nucleophilicity of amine |
| Temperature | 0–5°C | Reduces hydrolysis of acyl chloride |
| Base | Triethylamine (2 eq.) | Neutralizes HCl, drives reaction forward |
Challenges: Competing hydrolysis of the acyl chloride under humid conditions can reduce yields. Strict anhydrous protocols are critical .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the nitro and chloro substituents .
- Infrared (IR) Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and nitro group asymmetrical stretching (~1520 cm⁻¹) .
Validation: Cross-reference experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .
Advanced: How can crystallographic data inform the design of derivatives with enhanced stability?
Methodological Answer:
Single-crystal X-ray diffraction reveals non-covalent interactions critical for stability:
- Key Findings for Analogues:
Design Strategies:
- Introduce substituents (e.g., –OCH₃, –CF₃) to strengthen π-π stacking or hydrogen bonding.
- Avoid bulky groups that disrupt planar conformations, which are essential for crystal packing efficiency .
Advanced: What strategies address conflicting bioactivity data in different assay models?
Methodological Answer:
Discrepancies may arise from assay-specific variables (e.g., cell permeability, metabolic stability). Resolve contradictions via:
- Orthogonal Assays: Compare results from enzymatic inhibition (e.g., neuraminidase IC₅₀) and cell-based viability assays (e.g., MTT) .
- Metabolic Profiling: Use LC-MS to identify degradation products in cell culture media vs. buffer systems .
- Structural Modifications: For example, replacing the chloro group with a trifluoromethyl group in analogues improved metabolic stability in hepatic microsome assays .
Case Study: Derivatives with electron-withdrawing groups (e.g., –NO₂) showed higher activity in enzymatic assays but lower cell permeability, explaining reduced efficacy in cellular models .
Advanced: How does the electronic nature of substituents affect the compound's reactivity and bioactivity?
Methodological Answer:
- Nitro Groups (–NO₂):
- Chloro and Methyl Groups:
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Electronic Effect | LogP Change | Observed Bioactivity Trend |
|---|---|---|---|
| –NO₂ | Strong EWG | +0.2 | High enzymatic inhibition |
| –Cl | Moderate EWG | +0.5 | Improved cell permeability |
| –CH₃ | Weak EDG | +0.1 | Reduced metabolic clearance |
Validation: DFT calculations (e.g., Mulliken charges) correlate substituent electronic profiles with experimental binding affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
